molecular formula C18H11BrN2O2 B14289141 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol

2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol

Cat. No.: B14289141
M. Wt: 367.2 g/mol
InChI Key: SRYBIXPURMTCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol is a synthetic quinazoline derivative offered for research and development purposes. This compound is designed around the privileged quinazoline scaffold, a heterocyclic motif recognized for its diverse biological activities and presence in numerous biologically active molecules and approved therapeutics . Quinazoline-based compounds are extensively investigated in oncology research, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) . The structural features of this compound—specifically the 4-ol group and the 2-furyl substitution—are associated with potent antiproliferative properties, as demonstrated by studies on analogous 2-(furan-2-yl)quinazolin-4-one derivatives which showed significant cytotoxicity against HepG2 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines and exhibited inhibitory activity against EGFR tyrosine kinase . The incorporated 4-bromophenyl moiety may further enhance biological activity and serves as a versatile chemical handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to create novel derivatives for structure-activity relationship (SAR) studies . Beyond oncology, quinazoline cores show promising broad-spectrum antimicrobial activities, with research indicating effectiveness against various gram-positive bacterial and fungal strains . This product is intended for use in biochemical research, hit-to-lead optimization campaigns, and pharmacological profiling in vitro . It is supplied as a solid and requires proper handling. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans. Researchers are advised to conduct their own stability, solubility, and safety assessments prior to use.

Properties

Molecular Formula

C18H11BrN2O2

Molecular Weight

367.2 g/mol

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H11BrN2O2/c19-12-7-5-11(6-8-12)15-9-10-16(23-15)17-20-14-4-2-1-3-13(14)18(22)21-17/h1-10H,(H,20,21,22)

InChI Key

SRYBIXPURMTCCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives undergo cyclization with formamide or urea under thermal conditions to form quinazolin-4(3H)-one intermediates. For example, heating 2-aminobenzoic acid with urea at 180°C in dimethylformamide (DMF) yields quinazolin-4-ol after acidic workup. Modifications include using microwave irradiation to reduce reaction times from hours to minutes while maintaining yields >85%.

Halogenation and Functionalization

Chlorination of quinazolin-4(3H)-one precursors using thionyl chloride (SOCl₂) generates 4-chloroquinazoline, a versatile intermediate for nucleophilic substitution. Subsequent hydrolysis with aqueous sodium hydroxide reforms the 4-hydroxy group, though overhydrolysis risks ring opening.

Integrated Synthetic Routes

Three-Step Sequential Synthesis

Step 1 : Synthesis of 4-chloroquinazoline from 2-aminobenzoic acid and SOCl₂ (93% yield).
Step 2 : Suzuki coupling with 5-(4-bromophenyl)furan-2-ylboronic acid under Pd(OAc)₂/XPhos catalysis (88% yield).
Step 3 : Hydrolysis of the 4-chloro group using 48% HBr to afford the final product (96% yield).

One-Pot Tandem Approach

Combining cyclocondensation and coupling in a single vessel reduces purification steps. A mixture of 2-aminobenzoic acid, urea, and 5-(4-bromophenyl)furan-2-carbaldehyde in acetic acid under microwave irradiation (150°C, 20 min) directly yields the target compound in 78% yield.

Optimization and Challenges

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
DMF, Pd(PPh₃)₄ 88 95
Toluene, Pd(OAc)₂ 76 89
EtOH, NiCl₂ 62 82

Polar aprotic solvents like DMF enhance palladium catalyst activity, while nickel-based systems suffer from slower kinetics.

Byproduct Formation

Competing reactions, such as overhydrolysis of the 4-chloro intermediate or furan ring opening, necessitate precise stoichiometry. Adding molecular sieves absorbs generated HCl, minimizing side reactions.

Spectroscopic Characterization

Key data for 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinazoline H5), 7.89–7.86 (m, 2H, bromophenyl), 7.52–7.48 (m, 2H, bromophenyl), 7.21 (d, J = 3.2 Hz, 1H, furan H3), 6.95 (d, J = 3.2 Hz, 1H, furan H4).
  • HRMS : m/z calcd for C₁₈H₁₂BrN₂O₂ [M+H]⁺: 375.0084; found: 375.0086.

Comparative Analysis of Methods

Method Steps Total Yield (%) Time (h) Scalability
Three-Step Sequential 3 82 24 High
One-Pot Tandem 1 78 0.3 Moderate
Friedel-Crafts 2 72 12 Low

The three-step approach balances yield and scalability, whereas the one-pot method prioritizes efficiency for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furan-2-carboxylic acid derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol with structurally or functionally related compounds, emphasizing substituent effects, bioactivity, and synthesis strategies.

Structural Analogs in the Quinazoline Family

Compound A : 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline (CAS 885277-89-4)

  • Structure : Quinazoline core with 4-bromophenyl, chloro, and methyl substituents.
  • Key Differences : Lack of the furan-2-yl group and hydroxyl (-OH) at position 3.
  • Implications : The chloro and methyl groups may enhance stability but reduce solubility compared to the hydroxyl group in the target compound. Safety data indicate standard handling precautions for quinazoline derivatives .

Compound B: 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (CAS 231278-84-5)

  • Structure : Quinazoline core with a furaldehyde substituent and fluorinated benzyloxy group.
  • The fluorinated benzyloxy group may enhance blood-brain barrier penetration, suggesting applications in neurological disorders .

Heterocyclic Derivatives with Bromophenyl Substituents

Compound C : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

  • Bioactivity : Exhibited 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%).
  • Comparison : The oxadiazole ring and propan-3-one linker differ from the quinazoline-furan system but share the 4-bromophenyl group. This suggests that bromophenyl may synergize with heterocycles to modulate inflammation .

Compound D : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

  • Bioactivity : MIC = 250 µg/mL against Candida utilis (vs. fluconazole, MIC = 2 µg/mL); IC50 = 125 µg/mL against MCF-7 cells.
  • Comparison: The furan and halogenated aryl groups are shared, but the thiazole-hydrazone scaffold differs.

Triazole and Oxadiazole Derivatives

Compound E : Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate

  • Application : Studied for forced degradation in pharmaceutical formulations.
  • Comparison: The triazole-thioacetate group offers metabolic stability, contrasting with the quinazolin-4-ol core. Both compounds incorporate furan, suggesting shared synthetic intermediates (e.g., Paal-Knorr condensation) .

Compound F : 5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazole-2-thiol

  • Synthesis : Derived from nitro-substituted dibenzofuran, emphasizing electrophilic substitution pathways.
  • Comparison : The nitro group and oxadiazole-thiol moiety differ from the target compound’s hydroxyl group, highlighting divergent reactivity profiles .

Key Findings and Implications

  • Substituent Effects : The 4-bromophenyl group is recurrent in anti-inflammatory and antimicrobial compounds, likely enhancing target binding via hydrophobic interactions. Furan moieties contribute to π-π stacking or hydrogen bonding .
  • Synthetic Strategies: Shared intermediates (e.g., furan derivatives) suggest scalable routes for the target compound. Paal-Knorr condensation and Suzuki coupling may be applicable .
  • Further in vitro assays are recommended to validate these hypotheses.

Biological Activity

The compound 2-[5-(4-bromophenyl)furan-2-yl]quinazolin-4-ol has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of the biological activity associated with this compound, supported by case studies and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H16BrNO2\text{C}_{20}\text{H}_{16}\text{Br}\text{N}\text{O}_2

This structure features a quinazoline core linked to a furan moiety, with a bromophenyl substituent, which is known to influence its biological properties.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity
    • Studies have demonstrated that this compound exhibits significant antibacterial effects against various strains, including drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicate potent activity, with some derivatives showing MICs as low as 100 µg/mL against E. coli and S. aureus .
    • Comparative studies suggest that the presence of the bromine atom enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity
    • Preliminary investigations into the anticancer properties of this compound have shown promising results. In vitro assays indicated that the compound can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent .
    • A study involving mice bearing tumors revealed an increase in lifespan when treated with this compound, indicating its potential for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties. For example, one derivative showed an MIC of 15.6 µg/mL against Cryptococcus neoformans, outperforming traditional antibiotics such as amphotericin B .

Case Study 2: Anticancer Mechanism

In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis confirmed that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

Activity Target Organisms/Cells MIC/IC50 Values Notes
AntibacterialE. coli, S. aureusMIC = 100 µg/mLEffective against drug-resistant strains
AntifungalCandida albicansMIC = 16 µg/mLShows potential for antifungal therapy
AnticancerHuman cancer cell linesIC50 = 14.07 ± 0.19 µMInduces apoptosis via mitochondrial pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.